tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 952182-04-6
VCID: VC2562953
InChI: InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
SMILES: CC1CC(CCN1C(=O)OC(C)(C)C)N
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol

tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

CAS No.: 952182-04-6

Cat. No.: VC2562953

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate - 952182-04-6

Specification

CAS No. 952182-04-6
Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
IUPAC Name tert-butyl 4-amino-2-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Standard InChI Key OGIPSHDJYIEDKG-UHFFFAOYSA-N
SMILES CC1CC(CCN1C(=O)OC(C)(C)C)N
Canonical SMILES CC1CC(CCN1C(=O)OC(C)(C)C)N

Introduction

tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate functionality, which contribute to its chemical reactivity and biological properties.

Stereochemistry and Variants

The compound exists in various stereochemical forms, including cis and trans configurations. For example, tert-butyl (2R, 4R)-4-amino-2-methylpiperidine-1-carboxylate is a specific stereoisomer with CAS number 1691250-97-1 . These different forms can exhibit distinct biological activities and chemical properties.

Synthesis and Chemical Reactivity

The synthesis of tert-butyl 4-amino-2-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. The compound's chemical reactivity is influenced by its functional groups, such as the amino group and the tert-butyl ester. Key reactions may include modifications to the piperidine ring or the ester group to enhance biological activity or create derivatives for further study.

Biological Activities and Applications

Research indicates that compounds with piperidine structures, like tert-butyl 4-amino-2-methylpiperidine-1-carboxylate, exhibit a range of biological activities. These compounds are studied for their potential neuroprotective effects and applications in medicinal chemistry. The structural features of tert-butyl 4-amino-2-methylpiperidine-1-carboxylate suggest it could interact with targets related to neurological functions, offering potential therapeutic benefits in conditions such as neurodegenerative diseases.

Storage and Handling

For storage, it is recommended to keep the compound in a dark place, under an inert atmosphere, and store it in a freezer at temperatures below -20°C to maintain stability .

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